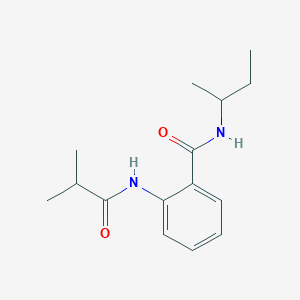![molecular formula C25H23NO3S B5431790 2-(3-methylphenoxy)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide](/img/structure/B5431790.png)
2-(3-methylphenoxy)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a synthetic compound that belongs to the class of amides and has a molecular weight of 465.61 g/mol.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the targeted cells. In cancer cells, MPAA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In fungal cells, MPAA has been shown to inhibit the activity of squalene epoxidase, which is an enzyme involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
MPAA has been shown to exhibit various biochemical and physiological effects in different organisms. In cancer cells, MPAA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungal cells, MPAA has been shown to disrupt the integrity of the cell membrane, leading to cell death. In plants, MPAA has been shown to inhibit the growth of weeds and pests, leading to increased crop yields.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for use in lab experiments, including its high purity, stability, and relatively low cost. However, MPAA also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, MPAA is a synthetic compound, which may limit its applications in certain fields such as ecology and environmental science.
Orientations Futures
For the research and development of MPAA include further investigation of its potential use in combination therapies, as a biopesticide or herbicide, and as a precursor for the synthesis of new materials.
Méthodes De Synthèse
The synthesis of MPAA involves the reaction between 3-methylphenol, 4-(methylthio)benzoyl chloride, and N-(3-aminophenyl)acetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of acetic anhydride. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
MPAA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MPAA has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. In agriculture, MPAA has been investigated for its potential use as a herbicide and insecticide. In materials science, MPAA has been used as a precursor for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-N-[4-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-18-4-3-5-22(16-18)29-17-25(28)26-21-11-9-20(10-12-21)24(27)15-8-19-6-13-23(30-2)14-7-19/h3-16H,17H2,1-2H3,(H,26,28)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWULITNGGSZKLC-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5431708.png)
![7-(4-fluorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5431713.png)
![octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate)](/img/structure/B5431721.png)
![ethyl N-acetyl-beta-(acetyloxy)-3-[bis(2-hydroxyethyl)amino]phenylalaninate](/img/structure/B5431727.png)
![5-methyl-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5431755.png)
![methyl 4-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5431760.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-[3-(3-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431764.png)
![ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5431772.png)

![N-[1-(4-methylphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B5431776.png)
![2-(methylthio)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5431779.png)
![1-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5431787.png)
![5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5431796.png)
![2-[(4-bromobenzyl)oxy]-1,3-dimethoxybenzene](/img/structure/B5431810.png)